[Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid
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Overview
Description
[Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid is a complex organic compound that features a pyrazine ring substituted with a methylsulfanyl group and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diketones with hydrazine derivatives.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using thiols.
Attachment of the Amino-Acetic Acid Moiety: This step involves the reaction of the pyrazine derivative with chloroacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for hydrogenation reactions.
Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
[Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of [Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring and amino-acetic acid moiety may facilitate binding to active sites, while the methylsulfanyl group can modulate the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
[Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-propionic acid: Similar structure but with a propionic acid moiety.
[Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-butyric acid: Contains a butyric acid moiety instead of acetic acid.
Uniqueness
[Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfanyl group and the amino-acetic acid moiety allows for versatile reactivity and potential therapeutic applications .
Properties
IUPAC Name |
2-[methyl-[(3-methylsulfanylpyrazin-2-yl)methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-12(6-8(13)14)5-7-9(15-2)11-4-3-10-7/h3-4H,5-6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTFKFJSDQLPKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1SC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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